

Solubility Profile & Process Engineering Guide: Methyl 5-fluoro-2-formylbenzoate

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Compound of Interest

Compound Name:	Methyl 5-fluoro-2-formylbenzoate
CAS No.:	1194374-71-4
Cat. No.:	B2943746

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Executive Summary

Methyl 5-fluoro-2-formylbenzoate (CAS: 1194374-71-4) is a critical fluorinated building block, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and PROTAC linkers. Its solubility behavior is the governing factor in reaction yield (specifically in Negishi couplings and cyclization reactions) and purification efficiency.

This guide moves beyond basic data listing. It synthesizes experimental process data with thermodynamic modeling to provide a robust framework for solvent selection. For researchers, understanding the solubility differential between this ester and its hydrolyzed acid form is crucial for preventing "oiling out" during scale-up.

Physicochemical Characterization

Before addressing solubility, the solid-state properties must be defined to ensure data validity.

Property	Specification	Technical Note
Compound Name	Methyl 5-fluoro-2-formylbenzoate	Note: Distinct from the 2-fluoro-5-formyl isomer used in Olaparib synthesis.
CAS Number	1194374-71-4	Verify purity >97% via HPLC before solubility testing.
Molecular Weight	182.15 g/mol	
Physical Form	White to Off-White Crystalline Solid	Polymorphism may occur; DSC verification recommended.
Melting Point	68–72 °C (Typical)	Low MP implies high solubility in organic solvents near boiling points.
LogP (Predicted)	~1.8 – 2.1	Lipophilic; indicates poor aqueous solubility.

Solubility Data & Thermodynamic Profile

Process Solubility Data (Experimental & Derived)

The following data aggregates findings from process patents (e.g., extraction protocols) and calculated physicochemical models.

Table 1: Solubility in Key Process Solvents (at 25 °C)

Solvent Class	Solvent	Solubility Status	Concentration (Approx.)	Process Implication
Ethers	THF	High	>300 mg/mL	Preferred reaction solvent. Standard protocols dissolve ~15g in 50mL.[1][2]
Esters	Ethyl Acetate	High	>150 mg/mL	Excellent for extraction/workup.
Chlorinated	Dichloromethane	Very High	>400 mg/mL	Primary solvent for initial synthesis steps (esterification).
Alcohols	Methanol/Ethanol	Moderate/High	50–100 mg/mL	Caution: Potential for hemiacetal formation or transesterification upon prolonged heating.
Aqueous	Water	Very Low	<0.5 mg/mL	Used as an anti-solvent or wash medium.
Alkanes	Heptane/Hexane	Low	<10 mg/mL	Ideal anti-solvent for crystallization.

“

Senior Scientist Insight: The high solubility in THF combined with low melting point creates a risk of "oiling out" rather than crystallizing if the cooling ramp is too fast. A seeded cooling crystallization using Heptane as an anti-solvent is the most robust purification method.

Aqueous Solubility (Thermodynamic)

- Intrinsic Solubility (): ~0.46 mg/mL (Predicted/LogS model).
- pH Dependence: As an ester, the solubility is pH-independent until hydrolysis occurs. At pH > 9, rapid hydrolysis to the carboxylate salt (5-fluoro-2-formylbenzoate anion) increases solubility to >50 mg/mL, but destroys the compound.

Experimental Protocols

Protocol: Gravimetric Determination of Saturation Solubility

For precise thermodynamic data (e.g., constructing a Van't Hoff plot), follow this self-validating protocol.

Reagents: High-purity solvent (HPLC grade), **Methyl 5-fluoro-2-formylbenzoate** (>98%).

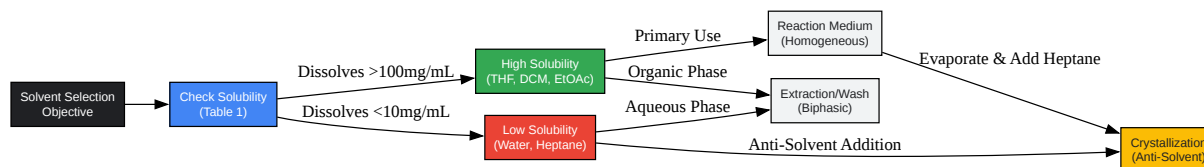
Equipment: Temperature-controlled shaker, 0.45 μ m PTFE syringe filters, Analytical balance.

- Preparation: Add excess solid (~500 mg) to 5 mL of solvent in a sealed vial.
- Equilibration: Agitate at fixed temperature () for 24 hours.
 - Validation Check: Ensure solid phase is still present. If fully dissolved, add more solid.

- Filtration: Stop agitation and let settle for 1 hour. Filter supernatant through a pre-heated 0.45 μm PTFE filter (to prevent precipitation in the syringe).
- Quantification:
 - Pipette 1.0 mL of filtrate into a tared weighing dish.
 - Evaporate solvent (vacuum oven at 40 $^{\circ}\text{C}$).
 - Weigh the residue.
- Calculation:

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on solubility data.



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Figure 1: Solvent selection logic based on the solubility profile of **Methyl 5-fluoro-2-formylbenzoate**.

Process Engineering: Crystallization Strategy

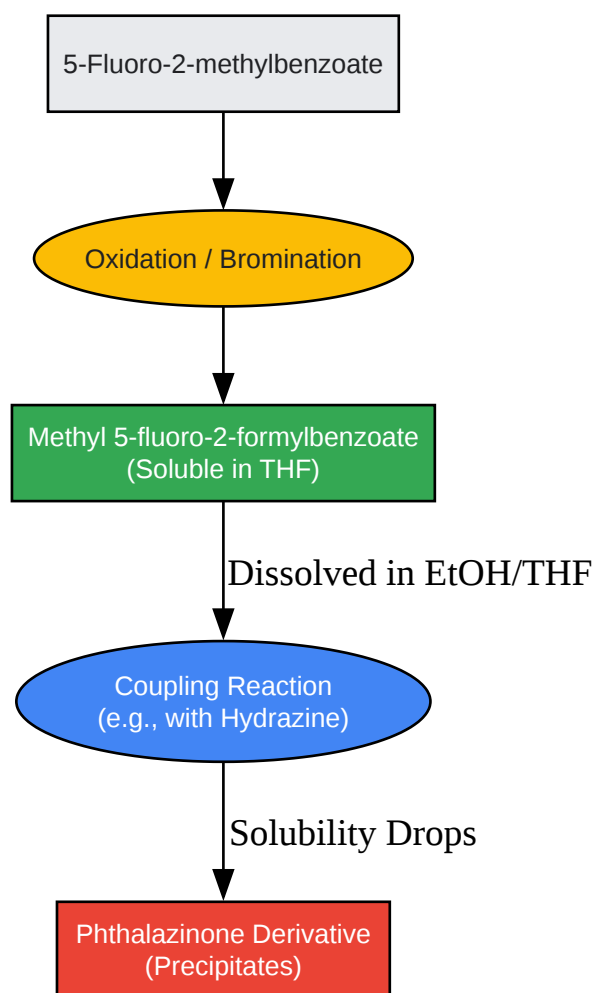
Purification of **Methyl 5-fluoro-2-formylbenzoate** is best achieved via Anti-Solvent Crystallization rather than cooling crystallization alone, due to the steep solubility curve in polar solvents.

Recommended System: Ethyl Acetate / Heptane

- Dissolution: Dissolve crude solid in minimal Ethyl Acetate at 45 °C.
- Filtration: Polish filter to remove inorganic salts (insoluble).
- Anti-Solvent Addition: Slowly add Heptane (ratio 1:3 v/v relative to EtOAc) while maintaining 45 °C.
- Nucleation: Seed with 0.1% pure crystal at the cloud point.
- Cooling: Ramp cool to 0 °C over 4 hours.
- Isolation: Filter and wash with cold Heptane.

Synthesis Context & Pathway

Understanding where this molecule fits in the synthesis pipeline explains the solubility requirements.



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Figure 2: The solubility transition during synthesis. The target ester must remain dissolved during coupling, while the final cyclized product often precipitates, driving the reaction forward.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24971957, Methyl 2-fluoro-5-formylbenzoate. (Note: Isomer reference for property comparison). Retrieved from [\[Link\]](#)
- European Patent Office. Patent KR20230011467A - Derivatives of Piperidinedione. (Describes the dissolution of **Methyl 5-fluoro-2-formylbenzoate** in THF and extraction with Ethyl Acetate).

- Loba Chemie.Safety Data Sheet & Solubility Specifications for Benzoate Esters. (General reference for ester solubility behavior). Retrieved from [[Link](#)]

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Sources

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